![molecular formula C25H22N2O5S B2682908 N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide CAS No. 518318-85-9](/img/structure/B2682908.png)
N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a dibenzofuran moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Methoxyphenyl Sulfonyl Intermediate: This step involves the reaction of 4-methoxyphenyl sulfonyl chloride with an appropriate amine under controlled conditions.
Synthesis of the Dibenzofuran Intermediate: The dibenzofuran moiety is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the methoxyphenyl sulfonyl intermediate with the dibenzofuran intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity and downstream signaling pathways.
Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
- N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
Uniqueness
N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27(25(28)17-12-14-26-15-13-17)18-6-11-24-22(16-18)21-4-2-3-5-23(21)32-24/h6-16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJGNSCINGIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
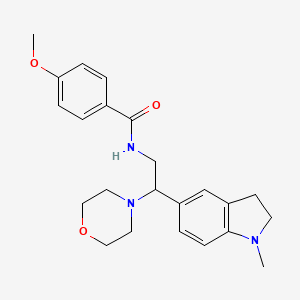
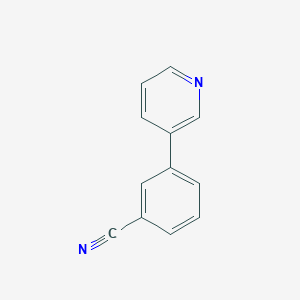
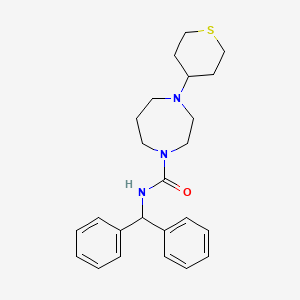
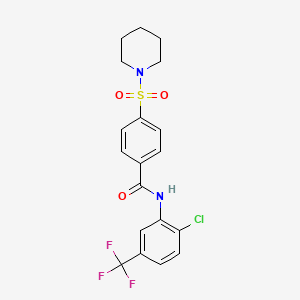
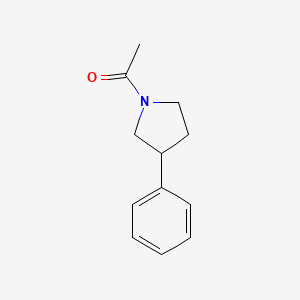
![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)
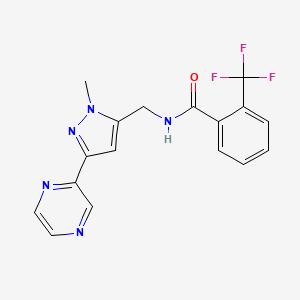
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)

![4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ol](/img/structure/B2682842.png)
![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)
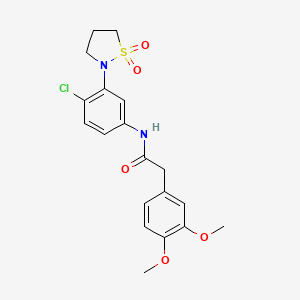
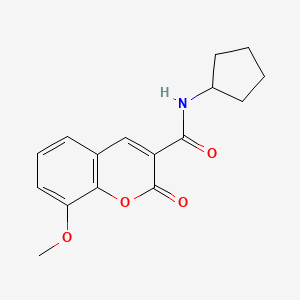
![3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)
